硫代啡二硫化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiorphan Disulfide is an impurity of Racecadotril . It is a peptidyl thiourea derivative that has a high affinity for acetylcholine receptors . It inhibits the binding of acetylcholine to these receptors, leading to reduced muscle contraction . Thiorphan Disulfide may also be an inhibitor of ion channels and ligands for cell surface receptors .

Synthesis Analysis

Thiorphan Disulfide can be synthesized through an electrolytic approach based on a microfluidic reactor . This method is proposed for the green synthesis of thiuram disulfides, which are versatile free radical initiators . The electro-oxidation reactions avoid the over-oxidation of sodium dithiocarbamates and the generation of waste salts .

Molecular Structure Analysis

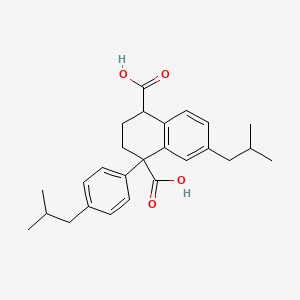

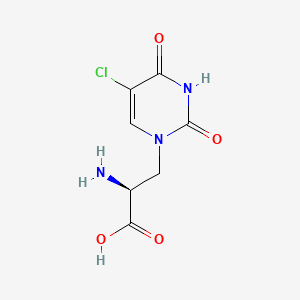

The molecular weight of Thiorphan Disulfide is 504.62 . Its chemical formula is C24H28N2O6S2 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .

Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups is a redox reaction . The free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .

Physical And Chemical Properties Analysis

The chemical formula of Thiorphan Disulfide is C24H28N2O6S2 . Its molecular weight is 504.62 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .

科学研究应用

Stimulus-Responsive Soft Materials

Disulfide-based materials, particularly polymers, are used in the creation of soft and self-assembling materials. The interconversion of thiol and disulfide groups in these materials initiates stimulus-responses and/or self-healing for both biomedical and non-biomedical applications .

Drug Delivery Systems

The stimulus-responsive behavior of disulfide-based materials makes them ideal for use in drug delivery systems. The reactivity of these materials can be influenced by various stimuli such as light, heat, mechanical force, and changes in pH or redox state .

Self-Healing Materials

Thiol and disulfide groups can be incorporated into polymers to produce self-healing materials. These materials can repair themselves when damaged, extending their lifespan and reducing the need for replacement .

Degradable Polyolefins

Disulfide bonds are dynamic covalent bonds that can be cleaved and reformed upon chemical stimulus. This property has been exploited in the synthesis of degradable polyolefins, which are a type of polymer .

Biomolecular Engineering

Disulfide bonds are essential for protein folding and stabilization of tertiary structures. They are widely used in biomolecular engineering .

Synthesis of Fluorescent Molecules

Disulfide-containing diol fluorescent molecules have been synthesized from 2,2′-dithiobisbenzoic acid (DTSA) with glycol (EG), 1,4-butanediol (BDO) or 1,6-hexanediol (HDO) via esterification .

作用机制

Target of Action

Thiorphan Disulfide primarily targets Neprilysin , also known as membrane metalloendopeptidase . Neprilysin is an enzyme that plays a crucial role in the degradation of endogenous enkephalins, which are peptides involved in modulating pain and emotion in the body .

Mode of Action

Thiorphan Disulfide acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, Thiorphan Disulfide prevents the degradation of endogenous enkephalins, thereby increasing their availability in the body . This results in the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms .

Biochemical Pathways

It is known that the inhibition of neprilysin leads to an increase in the levels of endogenous enkephalins . These peptides are involved in various physiological processes, including pain modulation and emotional responses .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of Thiorphan Disulfide’s action primarily involve the modulation of enkephalin levels in the body. By inhibiting Neprilysin, Thiorphan Disulfide prevents the degradation of these peptides, leading to their increased availability . This can result in enhanced analgesic effects and reduced withdrawal symptoms .

安全和危害

未来方向

属性

IUPAC Name |

2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHBJQCOYUZBCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiorphan Disulfide | |

CAS RN |

123658-06-0 |

Source

|

| Record name | Thiorphan disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIORPHAN DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。